Guanidinosuccinic acid
CAS No.: 6133-30-8
Cat. No.: VC0529573
Molecular Formula: C5H9N3O4
Molecular Weight: 175.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6133-30-8 |
---|---|
Molecular Formula | C5H9N3O4 |
Molecular Weight | 175.14 g/mol |
IUPAC Name | 2-(diaminomethylideneamino)butanedioic acid |
Standard InChI | InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8) |
Standard InChI Key | VVHOUVWJCQOYGG-UHFFFAOYSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N=C(N)N)C(=O)O |
SMILES | C(C(C(=O)O)N=C(N)N)C(=O)O |
Canonical SMILES | C(C(C(=O)O)N=C(N)N)C(=O)O |
Appearance | Solid powder |
Introduction
Biochemical Characteristics and Metabolic Origins
Chemical Structure and Classification
Guanidinosuccinic acid (C₅H₉N₃O₄) is a dicarboxylic acid derivative featuring a guanidino group attached to a succinic acid backbone. Its IUPAC name, (2S)-2-carbamimidamidobutanedioic acid, reflects its stereospecific configuration . Structurally, GSA shares homology with argininosuccinic acid (ASA), from which it is derived via free radical-mediated oxidation . This transformation occurs preferentially in uremic conditions, where elevated urea levels inhibit hepatic arginase, leading to arginine depletion and subsequent ASA accumulation .
Table 1: Physicochemical Properties of Guanidinosuccinic Acid
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₉N₃O₄ | |
Molecular Weight | 175.14 g/mol | |
Solubility | Water-soluble | |
pKa | 2.1 (carboxyl), 3.8 (guanidino) | |
Plasma Half-life | 6–8 hours (uremic patients) |
Pathophysiological Mechanisms in Uremia
Neurological Toxicity
GSA exhibits potent neurotoxic effects, particularly in the central nervous system. In murine models, intraperitoneal administration induces dose-dependent clonic-tonic convulsions, with a CD₅₀ (median convulsive dose) of 363 mg/kg and LD₅₀ of 579 mg/kg . Electrocorticographic recordings reveal epileptiform discharges coinciding with seizure activity, implicating GSA in uremic encephalopathy . Human studies corroborate these findings, demonstrating elevated GSA levels (up to 65 nmol/g tissue) in the brains of uremic patients, particularly in the hypophysis and substantia nigra . The compound disrupts γ-aminobutyric acid (GABA) neurotransmission by competitive inhibition of synaptic uptake, exacerbating neuronal hyperexcitability .
Cardiovascular and Renal Damage
Chronic GSA exposure contributes to endothelial dysfunction and vascular calcification. By inhibiting nitric oxide synthase (NOS), GSA reduces vasodilation and promotes hypertension, a common comorbidity in CKD . Additionally, it synergizes with homocysteine to accelerate atherosclerotic plaque formation, partly through enhanced low-density lipoprotein (LDL) oxidation . Renal toxicity manifests via tubular apoptosis and interstitial fibrosis, driven by GSA-induced mitochondrial oxidative stress .
Diagnostic and Therapeutic Implications
Table 2: Toxicity Parameters of Guanidinosuccinic Acid in Murine Models
Therapeutic Strategies
Current management focuses on reducing GSA synthesis and enhancing elimination:
-
Dietary Modulation: Methionine supplementation (0.5–1.0 g/day) lowers GSA levels by restoring methyl group availability, critical for ASA metabolism .
-
Antioxidant Therapy: N-acetylcysteine (NAC) and vitamin E mitigate oxidative stress, curtailing ASA-to-GSA conversion .
-
Dialysis Optimization: High-flux hemodialysis removes 60–70% of circulating GSA per session, though rebound occurs within 24 hours .
-
Enzyme Targeting: Arginase activators and guanidinoacetate methyltransferase (GAMT) inducers are under investigation to bypass metabolic blocks in uremia .
Research Frontiers and Unanswered Questions
Genetic Susceptibility
Polymorphisms in the ASS1 (argininosuccinate synthase 1) gene may predispose individuals to GSA accumulation, particularly in populations with high CKD prevalence . Genome-wide association studies (GWAS) are needed to elucidate these links.
Neuroprotective Agents
Preclinical trials are exploring GABA agonists and NMDA receptor antagonists to counteract GSA-induced seizures. Riluzole, a glutamate release inhibitor, shows promise in reducing convulsive thresholds in GSA-exposed rodents .
Gut-Kidney Axis Interactions
Emerging evidence suggests gut microbiota modulate GSA levels via ASA metabolism. Probiotic regimens targeting Clostridium species, which decarboxylate ASA, could offer novel detoxification routes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume